molecular formula C14H20Cl2N2O2 B1423564 2-(2-Chloro-4-methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride CAS No. 1354951-44-2

2-(2-Chloro-4-methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride

Cat. No. B1423564
M. Wt: 319.2 g/mol
InChI Key: QUPZSKMIBKLIPW-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride, or 2C-P, is an analog of the psychedelic phenethylamine 2,5-dimethoxy-4-methylamphetamine (DOM). It is a synthetic compound that has been studied in the laboratory for its potential as a therapeutic agent and has been used in some research experiments. The purpose of

Scientific Research Applications

Synthesis and Alpha-Adrenoceptors Affinity

The synthesis of various 1,4-substituted piperazine derivatives, including 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride, revealed significant affinity towards alpha 1- and alpha 2-receptors. These compounds, especially those with a 1-(o-methoxyphenyl)piperazine moiety, demonstrated strong alpha 1-adrenoceptor antagonistic properties, suggesting their potential in developing alpha-adrenoceptor targeting drugs (Marona et al., 2011).

Novel Derivatives for Psychopharmacological Applications

A novel series of compounds, including variants of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, were synthesized and evaluated for antidepressant and antianxiety activities. This study illustrates the versatility of piperazine derivatives in developing new psychopharmacological agents (Kumar et al., 2017).

Antimycobacterial Assay of Xanthone Derivatives

Certain xanthone derivatives, incorporating elements like 2-(2-(4-(2-(4-chloro-3-methylphenoxy)ethyl)piperazin-1-yl)ethoxy)-9H-xanthen-9-one, demonstrated high inhibition rates against M. tuberculosis. This research provides insights into the potential of piperazine-based compounds in antimycobacterial therapies (Szkaradek et al., 2008).

Synthesis and Anti-Bone Cancer Activity

A heterocyclic compound incorporating piperazine, specifically 1-((2S,3S)-2-(benzyloxy)pentan-3-yl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one, showed promising in vitro anticancer activities against human bone cancer cell lines. This highlights the potential of piperazine derivatives in cancer therapy (Lv et al., 2019).

properties

IUPAC Name

2-(2-chloro-4-methylphenoxy)-1-piperazin-1-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2.ClH/c1-10-3-4-13(12(15)9-10)19-11(2)14(18)17-7-5-16-6-8-17;/h3-4,9,11,16H,5-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPZSKMIBKLIPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C(=O)N2CCNCC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-4-methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Chloro-4-methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride
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2-(2-Chloro-4-methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride
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2-(2-Chloro-4-methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride
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2-(2-Chloro-4-methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride
Reactant of Route 5
2-(2-Chloro-4-methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride
Reactant of Route 6
2-(2-Chloro-4-methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride

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